(R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS number 100927-10-4
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS number 100927-10-4
CAS Number: 100927-10-4
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, comprising a primary amine and a Boc-protected secondary amine on a propane backbone with a defined (R)-stereochemistry, make it a valuable intermediate for the asymmetric synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, key applications in drug development, and relevant biological pathways.
Physicochemical and Safety Data
The fundamental properties of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate are summarized below. All data should be confirmed with a supplier's certificate of analysis.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 100927-10-4 | [1] |
| Molecular Formula | C₈H₁₈N₂O₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | White to off-white solid | General Supplier Data |
| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | General Supplier Data |
| Density | 1.0 g/cm³ | General Supplier Data |
| Storage Temperature | 2-8°C (Protect from light) | General Supplier Data |
Safety and Handling
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate should be handled in accordance with standard laboratory safety procedures.[2]
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Hazard Statements: H302 (Harmful if swallowed).
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Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.
Synthesis and Characterization
The most common route for the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is the selective mono-N-Boc protection of the less sterically hindered primary amine of (R)-1,2-diaminopropane.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the selective mono-protection of diamines.[3]
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
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(R)-1,2-Diaminopropane
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Dioxane
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Deionized Water
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Diethyl ether
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Magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-1,2-diaminopropane (1.0 eq) in a 2:1 mixture of dioxane and water.
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Cool the solution to 0°C in an ice bath.
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Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of dioxane.
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Add the (Boc)₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains below 5°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.
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Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
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Concentrate the reaction mixture under reduced pressure to remove the dioxane.
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Extract the aqueous residue with diethyl ether (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0-4.7 | Broad Singlet | 1H | -NH -Boc |
| ~3.6-3.4 | Multiplet | 1H | -CH (CH₃)-NHBoc |
| ~2.8-2.6 | Multiplet | 2H | -CH₂ -NH₂ |
| ~1.6 | Broad Singlet | 2H | -CH₂-NH₂ |
| 1.44 | Singlet | 9H | -C(CH₃ )₃ |
| 1.12 | Doublet | 3H | -CH(CH₃ )-NHBoc |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | Carbonyl (-C =O) |
| ~79.5 | Quaternary Carbon (-C (CH₃)₃) |
| ~48.0 | Methine (-C H(CH₃)-NHBoc) |
| ~45.0 | Methylene (-C H₂-NH₂) |
| ~28.4 | tert-Butyl Methyls (-C(C H₃)₃) |
| ~18.0 | Methyl (-CH(C H₃)-NHBoc) |
Application in Drug Development
The primary utility of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is as a chiral intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its stereospecificity is critical for ensuring the desired pharmacological activity and safety profile of the final drug product.
Key Intermediate for Albiglutide
A notable application is in the synthesis of Albiglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes.[6][7] Albiglutide is a biologic drug, a recombinant fusion protein, but its structure incorporates non-natural amino acid linkers for which this carbamate is a precursor. The free primary amine of the carbamate allows for covalent attachment to a peptide backbone or other molecular scaffolds, while the Boc-protected amine can be deprotected at a later synthetic stage for further modification.
General Synthesis Workflow
The use of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate in a multi-step synthesis, such as in peptide modification, typically follows a logical sequence of protection, coupling, and deprotection steps.
Caption: General synthetic workflow.
Biological Context: GLP-1 Signaling Pathway
As a precursor to Albiglutide, the biological relevance of this building block is intrinsically linked to the GLP-1 signaling pathway. Albiglutide functions as a GLP-1 receptor agonist, mimicking the action of the endogenous incretin hormone GLP-1.[3][8]
Mechanism of Action:
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Binding: Albiglutide binds to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), on the surface of pancreatic β-cells.[9]
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Signal Transduction: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
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PKA Activation: cAMP activates Protein Kinase A (PKA).
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Insulin Secretion: PKA activation potentiates glucose-stimulated insulin secretion from the pancreatic β-cells.
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Glucagon Inhibition: Simultaneously, GLP-1 receptor activation on pancreatic α-cells inhibits the secretion of glucagon, which opposes the action of insulin.
The net effect is a glucose-dependent reduction in blood glucose levels.
Caption: GLP-1 receptor signaling pathway.
Conclusion
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a specialized chiral building block with demonstrated utility in the synthesis of complex pharmaceutical agents like Albiglutide. Its defined stereochemistry and orthogonal protecting group strategy provide a reliable and versatile tool for drug development professionals. The detailed protocols, characterization data, and biological context provided in this guide are intended to support its effective application in research and development settings.
References
- 1. americanelements.com [americanelements.com]
- 2. biosynce.com [biosynce.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]


